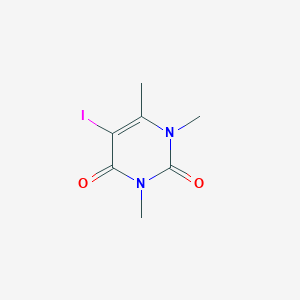
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
描述
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione is a pyrimidine derivative. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine. They are essential in various biological processes and are found in nucleotides, which are the building blocks of DNA and RNA.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione typically involves the iodination of a trimethylpyrimidine precursor. This can be achieved through electrophilic substitution reactions using iodine or iodine-containing reagents under controlled conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale chemical reactors where the reaction conditions (temperature, pressure, solvent, and catalysts) are optimized for maximum yield and purity. Specific details would depend on the exact industrial process used.
化学反应分析
Types of Reactions
Substitution Reactions: The iodine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering its oxidation state and potentially leading to different functional groups.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products
The major products of these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different functional groups replacing the iodine atom.
科学研究应用
5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione can be used in various fields:
Chemistry: As a building block for synthesizing more complex organic molecules.
Biology: Potential use in studying nucleic acid interactions due to its structural similarity to nucleotides.
Medicine: Possible applications in drug development, particularly in designing molecules that can interact with DNA or RNA.
Industry: Used in the synthesis of specialty chemicals and materials.
作用机制
The mechanism of action for this compound would depend on its specific application. In biological systems, it might interact with nucleic acids or proteins, affecting their function. The molecular targets and pathways involved would need to be studied through experimental research.
相似化合物的比较
Similar Compounds
- 5-Bromo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
- 5-Chloro-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
- 5-Fluoro-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione
Uniqueness
The presence of the iodine atom in 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione can impart unique reactivity and properties compared to its halogenated counterparts. Iodine is larger and less electronegative than other halogens, which can influence the compound’s chemical behavior and interactions.
属性
IUPAC Name |
5-iodo-1,3,6-trimethylpyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-5(8)6(11)10(3)7(12)9(4)2/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGGRCIQVWZBFPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40448543 | |
| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134039-54-6 | |
| Record name | 5-Iodo-1,3,6-trimethylpyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40448543 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Q1: What is the significance of studying the reaction of 5-Iodo-1,3,6-trimethyluracil with potassium iodide (KI)?
A1: Research on the reaction of halogenated uracils, including 5-Iodo-1,3,6-trimethyluracil, with KI provides insights into the dehalogenation mechanisms of these compounds [, , ]. Understanding these reactions is crucial as they can impact the stability and reactivity of these molecules in various chemical and biological contexts.
Q2: What type of reaction mechanism is involved in the interaction between 5-Iodo-1,3,6-trimethyluracil and KI?
A2: The reaction of 5-Iodo-1,3,6-trimethyluracil with KI is suggested to proceed through an electrophilic ipso-substitution mechanism []. This means that the iodide ion (I-) acts as a nucleophile, attacking the carbon atom bearing the iodine substituent in the uracil ring, leading to the displacement of the iodine atom.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![Octadecanoic acid, compd. with 1,1'-iminobis[2-propanol] (1:1)](/img/structure/B156447.png)

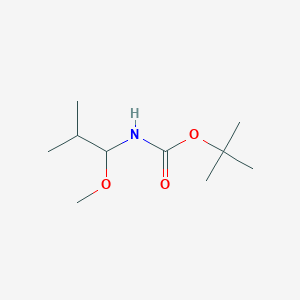

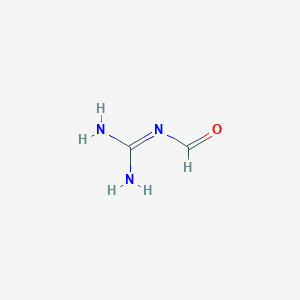
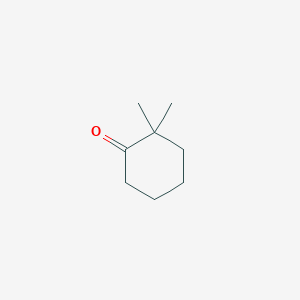
![(5S,8R,9R,10S)-2,2-Dimethyl-1,3,6-trioxaspiro[4.5]decane-8,9,10-triol](/img/structure/B156463.png)
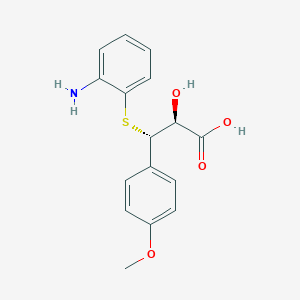
![3-hydroxy-8-methoxy-6H-benzo[c]chromen-6-one](/img/structure/B156467.png)

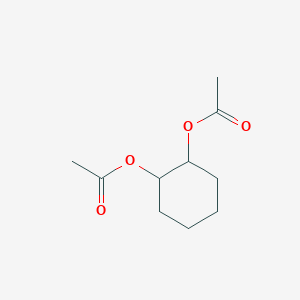
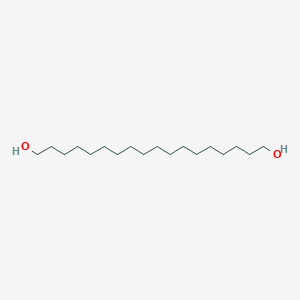
![1-[4-(2-Chlorophenoxy)phenyl]ethanone](/img/structure/B156471.png)
![6-Chloro-2-(4-chlorophenyl)imidazo[1,2-b]pyridazine](/img/structure/B156472.png)
